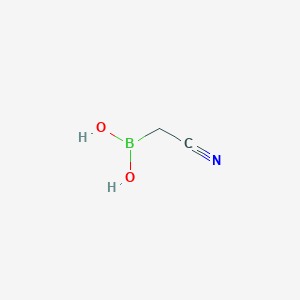
N,N-dibenzylazepan-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of N,N-dibenzylazepan-4-amine dihydrochloride involves synthetic routes that typically include the reaction of azepane derivatives with benzylamine under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N,N-dibenzylazepan-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzylazepan-4-amine dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on biological pathways and targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-dibenzylazepan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
N,N-dibenzylazepan-4-amine dihydrochloride can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific chemical properties, biological activities, and applications. This compound is unique due to its specific molecular structure and the diverse range of reactions it can undergo.
Eigenschaften
Molekularformel |
C20H28Cl2N2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N,N-dibenzylazepan-4-amine;dihydrochloride |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-8-18(9-4-1)16-22(17-19-10-5-2-6-11-19)20-12-7-14-21-15-13-20;;/h1-6,8-11,20-21H,7,12-17H2;2*1H |
InChI-Schlüssel |
BWCOAUMZVUUKCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCNC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)


amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)




![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
